molecular formula C14H19BOS B14341140 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene CAS No. 93296-26-5

2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene

Cat. No.: B14341140
CAS No.: 93296-26-5
M. Wt: 246.2 g/mol
InChI Key: AVEFQHRLYVHUBN-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-3-borabicyclo[331]non-6-en-7-yl)methyl]thiophene is a compound that combines the unique properties of borabicyclo[331]nonane and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxy-3-borabicyclo[33The reaction conditions often include the use of ethereal solvents such as tetrahydrofuran (THF) to facilitate the hydroboration process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Brominated thiophene derivatives.

Scientific Research Applications

2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene is unique due to the presence of the thiophene moiety, which imparts additional reactivity and potential applications in materials science and electronic devices. The combination of boron and thiophene in a single molecule offers a versatile platform for exploring new chemical transformations and applications.

Properties

CAS No.

93296-26-5

Molecular Formula

C14H19BOS

Molecular Weight

246.2 g/mol

IUPAC Name

2-[(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene

InChI

InChI=1S/C14H19BOS/c1-16-15-9-12-5-11(6-13(7-12)10-15)8-14-3-2-4-17-14/h2-5,12-13H,6-10H2,1H3

InChI Key

AVEFQHRLYVHUBN-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(C1)C=C(C2)CC3=CC=CS3)OC

Origin of Product

United States

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